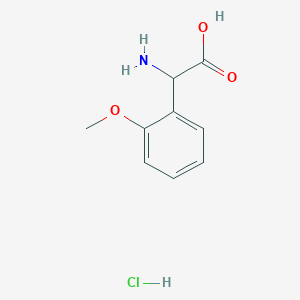

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride

Description

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride (CAS No. 271583-17-6) is a substituted phenylglycine derivative featuring an ortho-methoxy group on the phenyl ring and a hydrochloride salt form of the aminoacetic acid backbone. This compound is primarily utilized in pharmaceutical research and organic synthesis as a chiral building block or intermediate for drug discovery .

Properties

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBZFMACMXQMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of substituted aryl trichloromethyl ketones with CBS-catecholborane reagent . This method allows for the asymmetric synthesis of the compound, ensuring high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a methoxy group attached to a phenyl ring, which influences its biological activity and interaction with molecular targets. Its structural formula can be represented as follows:

- Molecular Formula: C10H13ClN2O2

- Molecular Weight: 232.68 g/mol

Chemistry

- Synthesis Building Block: 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create a variety of derivatives and analogs for further study.

- Reactivity: The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile in synthetic chemistry.

Biology

- Biochemical Probes: The compound is studied for its potential role as a biochemical probe, particularly in enzyme inhibition and protein interactions. Its ability to form hydrogen bonds enhances its binding affinity to biological macromolecules.

- Mechanisms of Action:

- Enzyme Interaction: The compound may inhibit specific enzymes due to structural similarities with natural substrates, modulating various biochemical pathways.

- Lipophilicity Modulation: The presence of the methoxy group increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.

Medicine

- Therapeutic Potential: Research indicates that this compound may have therapeutic applications in treating neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter systems.

- Cancer Research: Preliminary studies suggest that it can inhibit tumor growth in specific cancer cell lines, indicating potential for further investigation in oncology.

Case Study 1: Neurological Disorders

A study explored the effects of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride on neurotransmitter systems. Results indicated that the compound could enhance serotonin signaling, suggesting potential use in treating depression and anxiety disorders.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of specific signaling pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride involves its interaction with various molecular targets and pathways. As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The exact molecular targets and pathways are still under investigation, but its effects on cellular metabolism and signaling pathways are of particular interest.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects :

- Functional Group Modifications :

Biological Activity

2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride, also known as L-2-amino-2-(2-methoxyphenyl)acetic acid , is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride

- CAS Number : 271583-17-6

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

Antimicrobial Activity

Research indicates that 2-Amino-2-(2-methoxyphenyl)acetic acid exhibits significant antimicrobial properties. A study assessing various derivatives found that this compound has inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that 2-Amino-2-(2-methoxyphenyl)acetic acid can modulate inflammatory pathways. It was demonstrated to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. The compound's IC50 value for NF-kB inhibition was found to be approximately 2.83 µM, indicating its potency in reducing inflammation .

The biological activity of 2-Amino-2-(2-methoxyphenyl)acetic acid is largely attributed to its ability to interact with specific molecular targets involved in metabolic and signaling pathways. It acts as a substrate for enzymes that are crucial in various biochemical reactions, leading to the production of metabolites that exert biological effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several phenyl derivatives, including 2-Amino-2-(2-methoxyphenyl)acetic acid. The research highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

- Inflammation Model : In a controlled laboratory setting, researchers tested the anti-inflammatory effects of the compound on A549 cells stimulated with TNF-α. The results indicated a significant reduction in inflammatory markers, supporting its application in inflammatory diseases .

Safety and Toxicology

While the compound exhibits promising biological activities, it is essential to consider its safety profile. According to safety data sheets, it is classified under acute toxicity (oral and inhalation), skin corrosion/irritation, and serious eye damage/irritation categories . Further toxicological studies are necessary to fully understand its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.